N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-[1,1'-biphenyl]-4-carboxamide
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Overview
Description
N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-[1,1’-biphenyl]-4-carboxamide is a synthetic organic compound that belongs to the class of benzothiazole derivatives Benzothiazoles are known for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-[1,1’-biphenyl]-4-carboxamide typically involves the condensation of 7-chloro-4-methoxybenzo[d]thiazole-2-amine with 4-biphenylcarboxylic acid. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an appropriate solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours until the desired product is formed .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-[1,1’-biphenyl]-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions using reducing agents such as lithium aluminum hydride (LiAlH4) can convert the compound into its corresponding amine derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amine derivatives.
Substitution: Substituted benzothiazole derivatives.
Scientific Research Applications
N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-[1,1’-biphenyl]-4-carboxamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules and materials.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases, including bacterial infections and cancer.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-[1,1’-biphenyl]-4-carboxamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit bacterial growth by interfering with quorum sensing pathways, which are crucial for bacterial communication and virulence. In cancer cells, it may induce apoptosis by targeting specific signaling pathways and enzymes involved in cell proliferation and survival .
Comparison with Similar Compounds
Similar Compounds
Benzothiazole derivatives: Compounds like 2-aminobenzothiazole and 2-mercaptobenzothiazole share structural similarities and exhibit similar biological activities.
Biphenyl derivatives: Compounds such as 4-biphenylcarboxylic acid and its derivatives are structurally related and have comparable applications.
Uniqueness
N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-[1,1’-biphenyl]-4-carboxamide stands out due to its unique combination of benzothiazole and biphenyl moieties, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
N-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)-4-phenylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15ClN2O2S/c1-26-17-12-11-16(22)19-18(17)23-21(27-19)24-20(25)15-9-7-14(8-10-15)13-5-3-2-4-6-13/h2-12H,1H3,(H,23,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
STNREOLZBSISSB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C(=C(C=C1)Cl)SC(=N2)NC(=O)C3=CC=C(C=C3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15ClN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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